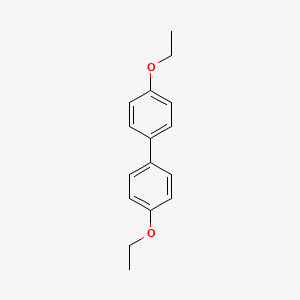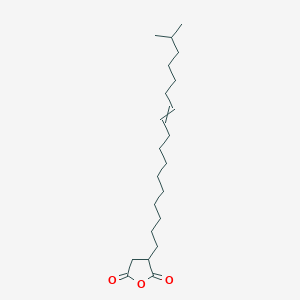
3,3-ジメチルペンタ-4-エン酸メチル
概要
説明
“Methyl 3,3-dimethylpent-4-enoate” is a chemical compound with the molecular formula C8H14O2 . It is a useful reactant and has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds .
Synthesis Analysis
The synthesis of “Methyl 3,3-dimethylpent-4-enoate” involves various chemical reactions. It has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . More detailed information about its synthesis process might be available in specific scientific literature.Molecular Structure Analysis
The molecular structure of “Methyl 3,3-dimethylpent-4-enoate” is characterized by its molecular formula C8H14O2 . The average mass of this compound is 142.196 Da, and the monoisotopic mass is 142.099380 Da .Chemical Reactions Analysis
“Methyl 3,3-dimethylpent-4-enoate” is a useful reactant in various chemical reactions. It has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . It can also react with formic acid to get 3,3-dimethyl-hexanedioic acid 1-methyl ester .Physical And Chemical Properties Analysis
“Methyl 3,3-dimethylpent-4-enoate” has a molecular weight of 142.20 g/mol . It has a density of 0.893 g/cm3, a flash point of 40.4 °C, an enthalpy of vaporization of 37.37 kJ/mol, and a boiling point of 136.3 °C at 760 mmHg . It also has a refractive index of 1.423 .科学的研究の応用
有機合成
3,3-ジメチルペンタ-4-エン酸メチル: は、有機合成における貴重な反応剤です。 それはヘック反応で使用されており、これは複雑な有機分子の合成における炭素-炭素結合形成に不可欠です 。この化合物は、医薬品や農薬で不可欠なさまざまな化学構造を作成するための汎用性の高いビルディングブロックとして役立ちます。
求電子トリフルオロメチルチオール化
この化合物は、カルボニル化合物の求電子トリフルオロメチルチオール化において重要な役割を果たします 。この反応は、分子にトリフルオロメチルチオール(-SCF₃)基を導入するために重要であり、それらの化学的および生物学的特性を大きく変化させる可能性があり、医薬品開発や農薬産業で有用になります。
ニッケル触媒によるジアルキル化
触媒の分野では、3,3-ジメチルペンタ-4-エン酸メチルは、アルケニルカルボニル化合物のニッケル触媒による1,2-ジアルキル化に使用されます 。この方法は、アルケンにアルキル基を追加するために有益であり、医薬品化学で潜在的な用途を持つ新しい化合物の作成につながる可能性があります。
クロマトグラフィー
分析化学、特にクロマトグラフィーでは、3,3-ジメチルペンタ-4-エン酸メチルは、その明確に定義された物理的および化学的特性のために標準または参照化合物として使用できます 。これは、機器の較正に役立ち、分析方法の精度を保証します。
環境化学
研究者は、さまざまな化学反応において、ホスゲンやジメチル硫酸などの環境有害な試薬の代替品として、3,3-ジメチルペンタ-4-エン酸メチルの使用を探求しています。 メチル化、カルボニル化、アシル化剤としての潜在的な可能性が研究されており、汚染を削減し、グリーンケミストリーの実践を強化する可能性があります .
Safety and Hazards
作用機序
Target of Action
Methyl 3,3-dimethylpent-4-enoate is primarily used as a reactant in various chemical reactions .
Mode of Action
This compound is known to participate in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . These reactions involve the addition or substitution of groups on the compound, leading to the formation of new products.
Biochemical Pathways
As a reactant, Methyl 3,3-dimethylpent-4-enoate is involved in various chemical reactions that lead to the synthesis of different compounds. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .
Result of Action
The primary result of the action of Methyl 3,3-dimethylpent-4-enoate is the formation of new compounds through various chemical reactions . The exact molecular and cellular effects would depend on the specific compounds that are synthesized.
特性
IUPAC Name |
methyl 3,3-dimethylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKDUHMZCIBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9028120 | |
| Record name | Methyl 3,3-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63721-05-1 | |
| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63721-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethyl-4-pentenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,3-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylpent-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,3-DIMETHYL-4-PENTENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N16OY62SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3,3-dimethylpent-4-enoate in the synthesis of silsesquioxane cages?
A1: Methyl 3,3-dimethylpent-4-enoate acts as a reactant, alongside phenol, in the hydrosilylation reaction with octahydrosilsesquioxane (T8-H) in the presence of a chloroplatinic acid catalyst [, ]. This reaction leads to the formation of T8 and Q8 silsesquioxane cages with varying degrees of substitution by phenol and MDP as pendant groups.
Q2: How does the use of Methyl 3,3-dimethylpent-4-enoate affect the structural analysis of silsesquioxane cages?
A2: The incorporation of both Methyl 3,3-dimethylpent-4-enoate and phenol as pendant groups on the silsesquioxane cages creates distinct chemical environments for the silicon atoms. This difference is detectable through 29Si NMR spectroscopy, generating characteristic tetrad patterns [, ]. Analyzing these patterns provides insights into the selectivity of the hydrosilylation reaction and the distribution of the two different pendant groups on the silsesquioxane cage structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

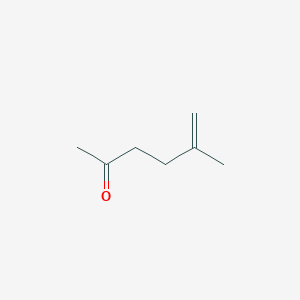
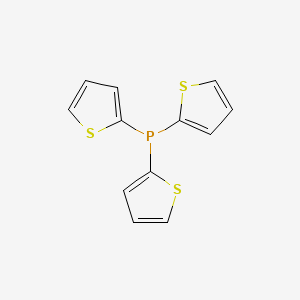
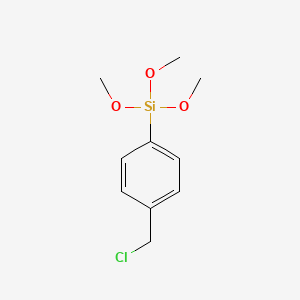

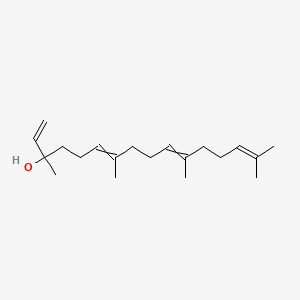
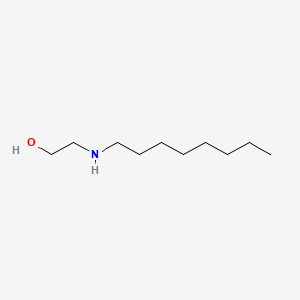
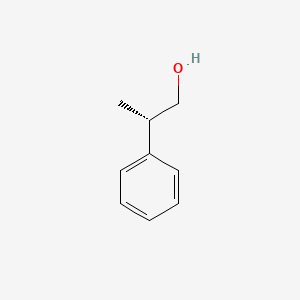
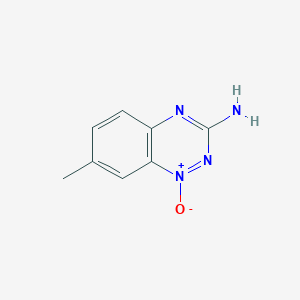

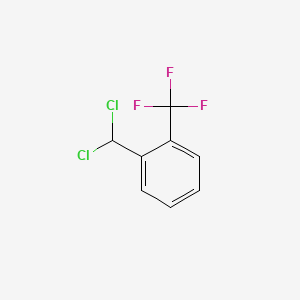
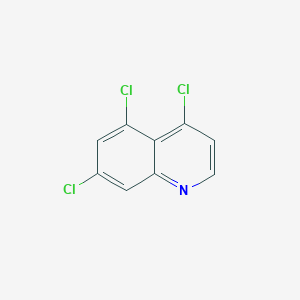
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)
